molecular formula C21H26N2O5S B11243124 1-(benzylsulfonyl)-N-(3,4-dimethoxyphenyl)piperidine-3-carboxamide

1-(benzylsulfonyl)-N-(3,4-dimethoxyphenyl)piperidine-3-carboxamide

Cat. No.: B11243124
M. Wt: 418.5 g/mol
InChI Key: PUUQLQNZETYXOY-UHFFFAOYSA-N
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Description

1-(benzylsulfonyl)-N-(3,4-dimethoxyphenyl)piperidine-3-carboxamide is a synthetic organic compound that belongs to the class of piperidine derivatives. These compounds are often studied for their potential pharmacological properties, including their effects on the central nervous system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(benzylsulfonyl)-N-(3,4-dimethoxyphenyl)piperidine-3-carboxamide typically involves the following steps:

    Formation of the piperidine ring: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the benzylsulfonyl group: This step usually involves the reaction of the piperidine derivative with benzylsulfonyl chloride under basic conditions.

    Attachment of the 3,4-dimethoxyphenyl group: This can be done through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents.

Chemical Reactions Analysis

Types of Reactions

1-(benzylsulfonyl)-N-(3,4-dimethoxyphenyl)piperidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Common reagents include alkyl halides or sulfonyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction might yield amines or alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a tool for studying biological processes.

    Medicine: Potential therapeutic applications, such as targeting specific receptors in the central nervous system.

    Industry: Use in the development of new materials or as intermediates in chemical manufacturing.

Mechanism of Action

The mechanism of action of 1-(benzylsulfonyl)-N-(3,4-dimethoxyphenyl)piperidine-3-carboxamide likely involves interaction with specific molecular targets, such as receptors or enzymes. The exact pathways and targets would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    1-(benzylsulfonyl)piperidine: Lacks the 3,4-dimethoxyphenyl group.

    N-(3,4-dimethoxyphenyl)piperidine-3-carboxamide: Lacks the benzylsulfonyl group.

Uniqueness

1-(benzylsulfonyl)-N-(3,4-dimethoxyphenyl)piperidine-3-carboxamide is unique due to the presence of both the benzylsulfonyl and 3,4-dimethoxyphenyl groups, which may confer distinct pharmacological properties.

Properties

Molecular Formula

C21H26N2O5S

Molecular Weight

418.5 g/mol

IUPAC Name

1-benzylsulfonyl-N-(3,4-dimethoxyphenyl)piperidine-3-carboxamide

InChI

InChI=1S/C21H26N2O5S/c1-27-19-11-10-18(13-20(19)28-2)22-21(24)17-9-6-12-23(14-17)29(25,26)15-16-7-4-3-5-8-16/h3-5,7-8,10-11,13,17H,6,9,12,14-15H2,1-2H3,(H,22,24)

InChI Key

PUUQLQNZETYXOY-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)C2CCCN(C2)S(=O)(=O)CC3=CC=CC=C3)OC

Origin of Product

United States

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